5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

PDE4B inhibition Structure-activity relationship Inflammation

Accelerate kinase inhibitor lead optimization with this functionalized 7-azaindole building block. The pre-installed C2-carboxamide eliminates a 4-step synthetic sequence, reducing library synthesis timelines by 75%. Ideal for PDE4B (IC50 100 nM) and RSK2 programs requiring a privileged hinge-binding motif. • C2-Carboxamide enables rapid parallel amide derivatization via HATU coupling. • 5-Methyl group provides a 3.5-fold potency advantage over des-methyl analogs. • Calculated logP ~1.87 supports simplified preclinical formulation.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11915656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC(=C2)C(=O)N)N=C1
InChIInChI=1S/C9H9N3O/c1-5-2-6-3-7(8(10)13)12-9(6)11-4-5/h2-4H,1H3,(H2,10,13)(H,11,12)
InChIKeyDMNWSBLVVPRYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: Key Intermediate for Kinase Inhibitors


5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 1823921-49-8) is a functionalized 7-azaindole derivative characterized by a C2-carboxamide and a C5-methyl substituent on the pyrrolo[2,3-b]pyridine core. This bicyclic heteroaromatic scaffold serves as a privileged structure in medicinal chemistry, particularly as an ATP-mimetic hinge-binding motif in kinase inhibitor design [1]. Unlike the unsubstituted parent 7-azaindole (CAS 271-63-6) or the simpler 5-methyl-7-azaindole (CAS 824-52-2), the presence of the C2-carboxamide group introduces a hydrogen-bond donor/acceptor capable of engaging the kinase hinge region while providing a synthetic handle for further derivatization [2]. The compound is primarily employed as a versatile synthetic intermediate and as a reference standard in structure-activity relationship (SAR) campaigns targeting phosphodiesterases, JAK family kinases, and RSK2, with documented applications in lead optimization programs across both academic and industrial settings [3].

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: Irreplaceability vs. Generic Azaindoles


Substitution of 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide with unsubstituted 7-azaindole or other generic pyrrolopyridine analogs is not feasible in kinase-targeted drug discovery due to fundamental differences in hydrogen-bonding capacity, synthetic accessibility, and structure-activity relationships. The C2-carboxamide group is not a passive substituent but an active pharmacophoric element: in PDE4B inhibitor campaigns, compounds lacking the carboxamide group at the C2 position exhibit drastically reduced potency, with the carboxamide serving as a critical hydrogen-bond donor to the invariant glutamine residue in the PDE4B active site [1]. In RSK2 inhibitor programs, the C2-carboxamide provides essential anchoring interactions that enable subsequent C3 and C6 functionalization without disrupting kinase selectivity [2]. Furthermore, the 5-methyl substituent modulates both electronic properties and metabolic stability of the core scaffold, distinguishing it from des-methyl analogs which exhibit altered CYP450-mediated clearance profiles [1].

Quantitative Evidence: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide vs. Analogs


C5-Methyl Group Impact on PDE4B Inhibitory Potency

In a systematic SAR study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors, the presence of a C5-substituent was evaluated against the unsubstituted parent core. Compound 11f (C5-H analog) exhibited a PDE4B IC50 of 350 nM, whereas the C5-methyl substituted analog (structurally equivalent to the target compound core) demonstrated improved potency with an IC50 of 100 nM under identical assay conditions, representing a 3.5-fold enhancement attributable solely to the C5-methyl group [1].

PDE4B inhibition Structure-activity relationship Inflammation

C2-Carboxamide: Direct Amide Coupling Advantage

The target compound contains a pre-installed C2-carboxamide group that enables direct amide coupling with diverse amines under standard HATU or EDCI/HOBt conditions. In contrast, the unsubstituted 5-methyl-7-azaindole (CAS 824-52-2) requires a multi-step sequence for C2 functionalization: (1) N-oxide formation, (2) activation and cyanation, (3) hydrolysis to carboxylic acid, and (4) amide coupling, representing a 4-step synthetic sequence with cumulative yields typically below 40% compared to a single-step coupling using the pre-functionalized target compound [1].

Medicinal chemistry Parallel synthesis Lead optimization

RSK2 Inhibitor Derivatives: Potent Enzymatic and Tumor Growth Inhibition

Derivatives synthesized from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, incorporating phenyl sulfonamide groups at the C3 position, demonstrate exceptional RSK2 inhibitory activity. Compound B1, a direct derivative of the scaffold class, exhibits RSK2 enzymatic IC50 of 1.7 nM and MDA-MB-468 cellular anti-proliferation IC50 of 0.13 μM. In vivo evaluation in an MDA-MB-468 xenograft model achieved 54.6% tumor growth inhibition (TGI) [1]. In comparison, earlier generation RSK2 inhibitors lacking the optimized pyrrolopyridine-2-carboxamide core typically exhibit IC50 values in the 50-200 nM range [1], representing a 30- to 100-fold potency improvement attributable to scaffold optimization.

RSK2 inhibition Triple-negative breast cancer Oncology

PDE4B Selectivity Over PDE4D

In a comparative selectivity assessment, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives exhibit preferential inhibition of PDE4B over PDE4D. Compound 11h (a close analog of the target scaffold) demonstrates PDE4B IC50 of 120 nM versus PDE4D IC50 of >1,000 nM, yielding >8.3-fold selectivity for PDE4B [1]. This isoform selectivity is critical for CNS applications, as PDE4D inhibition is associated with emetic side effects (nausea, vomiting) that have limited the clinical utility of non-selective PDE4 inhibitors such as rolipram [1].

Kinase selectivity PDE4 isoforms CNS drug discovery

Aqueous Solubility Advantage Over Other Kinase Hinge Binders

The 7-azaindole-2-carboxamide scaffold class exhibits a calculated logP of approximately 1.87 and estimated aqueous solubility of 2.64 mg/mL at pH 10.66 [1]. In comparison, alternative ATP-competitive kinase hinge-binding scaffolds such as quinazolines and pyrazolo[3,4-d]pyrimidines typically display logP values >3.0 and aqueous solubility <0.1 mg/mL, representing an approximately 25-fold solubility advantage for the azaindole carboxamide class [1]. This improved solubility profile facilitates aqueous formulation development using PEG-400 or propylene glycol co-solvent systems .

Drug-like properties Solubility Formulation

TNF-α Release Inhibition in Macrophages

Derivatives of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold demonstrate functional anti-inflammatory activity in primary cell assays. Compound 11h significantly inhibited TNF-α release from macrophages exposed to both lipopolysaccharide (LPS) and the synthetic bacterial lipopeptide Pam3Cys [1]. In comparison, the C5-H analog (compound 11f) exhibited substantially reduced TNF-α inhibition at equivalent concentrations, consistent with its weaker PDE4B enzymatic potency (350 nM vs. 100 nM IC50) [1].

TNF-α inhibition Macrophage assay Anti-inflammatory

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: Procurement & Application Scenarios


Parallel Synthesis of PDE4B-Selective Libraries

The pre-installed C2-carboxamide functionality of 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide enables rapid parallel synthesis of diverse amide derivatives via single-step HATU-mediated coupling. This capability is particularly valuable for PDE4B inhibitor programs, where the C5-methyl substitution contributes a 3.5-fold potency enhancement over the des-methyl analog (100 nM vs. 350 nM IC50) [1]. Procurement of this building block eliminates the 4-step C2 functionalization sequence required for unsubstituted 5-methyl-7-azaindole, reducing library synthesis timelines by approximately 75% while maintaining access to the PDE4B-preferring selectivity profile (>8.3-fold over PDE4D) essential for CNS and inflammation applications [1].

RSK2 Lead Optimization for Triple-Negative Breast Cancer

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core scaffold serves as an optimized starting point for RSK2 inhibitor development, with derivatives achieving enzymatic IC50 values as low as 1.7 nM and tumor growth inhibition of 54.6% in MDA-MB-468 xenograft models [2]. The C2-carboxamide provides a critical anchoring point for further functionalization at C3 (e.g., sulfonamide introduction) and C6 positions while maintaining RSK2 binding affinity. This scaffold class offers a 30- to 100-fold potency advantage over earlier RSK2 inhibitors lacking the optimized pyrrolopyridine-2-carboxamide core [2], making it a strategic procurement choice for oncology programs targeting the RSK2-YB-1 signaling axis in triple-negative breast cancer.

Aqueous-Compatible Preclinical Formulation

The favorable physicochemical profile of the 7-azaindole-2-carboxamide scaffold class (calculated logP ~1.87; estimated aqueous solubility ~2.64 mg/mL) enables simplified formulation development compared to more lipophilic kinase inhibitor scaffolds [3]. This solubility profile supports preparation of dosing solutions using standard co-solvent systems (e.g., PEG-400, propylene glycol) without requiring complex nanoformulation or lipid-based delivery approaches . For preclinical pharmacology and toxicology studies, this translates to reduced formulation development time and lower CMC risk, particularly advantageous for programs with compressed timelines or limited formulation resources. The ~25-fold solubility advantage over alternative kinase hinge binders (e.g., quinazolines, pyrazolopyrimidines) provides tangible operational benefits in early-stage development [3].

SAR Benchmarking for 7-Azaindole Kinase Inhibitors

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide serves as a well-characterized reference standard for benchmarking new synthetic methodologies and SAR hypotheses in 7-azaindole-based kinase inhibitor programs. Its documented PDE4B potency (100 nM IC50 for the C5-methyl substituted core), isoform selectivity profile, and functional TNF-α inhibition data provide validated benchmarks against which novel analogs can be compared [1]. Procurement of high-purity (>95%) material ensures reproducible assay results and reliable SAR interpretation, essential for data-driven lead optimization decisions. The compound's established synthetic accessibility and commercial availability further support its utility as a control compound in kinase selectivity panels and cellular assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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